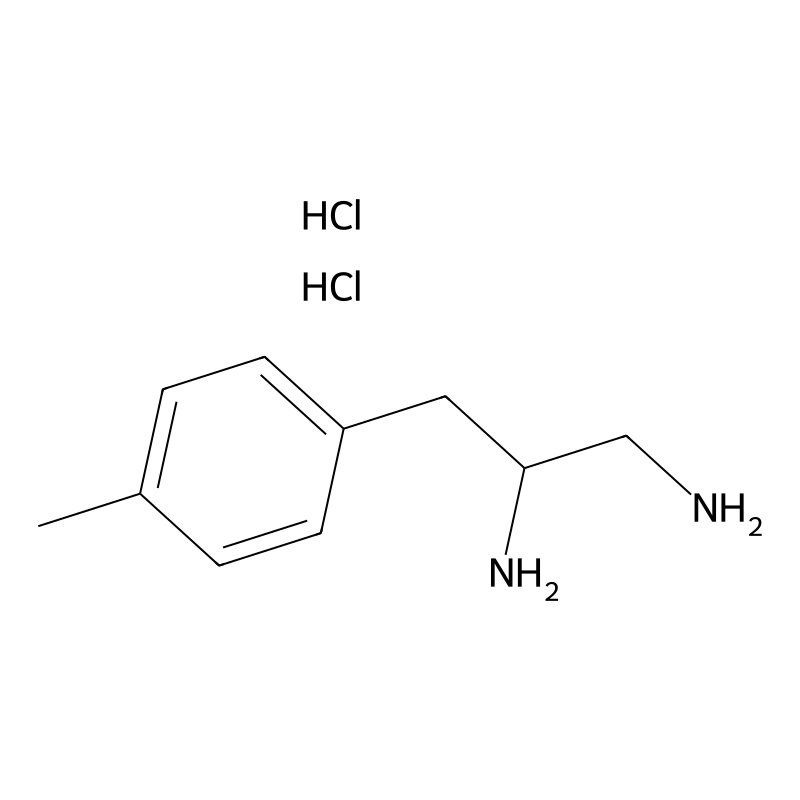3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a propane backbone with two amine groups and a para-methylphenyl substituent. The molecular formula for this compound is C10H16Cl2N2, indicating the presence of two hydrochloride groups associated with the diamine. This compound is often utilized in various chemical and biological applications due to its ability to interact with other molecules through its amine functionalities.
- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Acylation: The amines can undergo acylation reactions to form amides when treated with acyl chlorides or anhydrides.
- Oxidation: Under certain conditions, the primary amines may be oxidized to form imines or other nitrogen-containing compounds.
These reactions are facilitated by the presence of the hydrochloride groups, which enhance the solubility and reactivity of the compound in various solvents.
The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride typically involves straightforward organic synthesis techniques. Common methods include:
- Reduction of Aromatic Compounds: Starting from a suitable aromatic precursor, reduction reactions (e.g., catalytic hydrogenation) can introduce the amine functionalities.
- Alkylation of Amines: The introduction of the propane chain can be achieved through alkylation methods using appropriate alkyl halides.
- Formation of Hydrochloride Salt: The final step often involves treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride finds applications in various fields:
- Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical agents.
- Chemical Research: Utilized in studies exploring amine chemistry and its derivatives.
- Biological Assays: May serve as a reagent in biological assays due to its amine groups' reactivity.
The compound's unique structure allows it to be a valuable building block in synthetic chemistry.
Interaction studies involving 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride focus on its ability to form complexes with other biomolecules. These studies may include:
- Enzyme Inhibition Studies: Investigating how this compound affects enzyme activity, particularly those involving amine metabolism.
- Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or receptors, which is crucial for drug development.
Such studies are essential for understanding the pharmacodynamics and potential therapeutic applications of the compound.
Several compounds share structural similarities with 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Diaminopropane | Straight-chain diamine | Simple structure; widely used in synthesis |
| 4-Methylphenylamine | Para-substituted aniline | Known for its role in dye production |
| 3-(4-Fluorophenyl)propane-1,2-diamine | Fluorinated derivative | Exhibits different biological activity due to fluorination |
| 1-(4-Methylphenyl)-ethanamine | Ethylamine derivative | Shorter chain; different reactivity |
These compounds illustrate variations in structure and functionality while highlighting the unique characteristics of 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride in terms of its specific applications and potential biological activities.






